molecular formula C8H9N3 B1282294 2-(Dimethylamino)isonicotinonitrile CAS No. 80882-52-6

2-(Dimethylamino)isonicotinonitrile

Cat. No. B1282294
CAS RN: 80882-52-6
M. Wt: 147.18 g/mol
InChI Key: MYTZNZISOYDPSD-UHFFFAOYSA-N
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Description

The compound 2-(Dimethylamino)isonicotinonitrile is a derivative of isonicotinonitrile, which is known for its coordination ability and potential use in the synthesis of various macrocyclic and polymeric structures. The presence of the dimethylamino group can influence the solubility and coordination properties of the compound, making it a subject of interest in the field of coordination chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds with dimethylamino groups has been described in the literature. For instance, the synthesis of macrocyclic species with 4-dimethylaminopyridine and isonicotinonitrile groups has been achieved through self-assembly directed by dinuclear zinc(II) macrocyclic species . Additionally, the synthesis of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides has been reported, showcasing the solubility of these compounds in water and other polar solvents . These syntheses involve careful selection of solvents and conditions to achieve the desired coordination structures and isomers.

Molecular Structure Analysis

The molecular structure of compounds containing dimethylamino groups has been characterized using various techniques. For example, NMR spectroscopy has been used to reveal the trigonal bipyramidal (TBP) structure of triorganotin cations with N atoms occupying axial sites . X-ray crystallography has also been employed to establish the ionic structure of triorganotin halides in the solid state and to determine the molecular geometry of the triorganotin cation .

Chemical Reactions Analysis

The reactivity of dimethylamino-containing compounds can lead to the formation of complex structures. In the case of macrocyclic species with isonicotinonitrile, the substitution of hydrogen atoms with methyl groups in the amino group can prevent the formation of hydrogen bonds, leading to the exclusive formation of trans isomers . The strong coordination ability of isonicotinonitrile can also result in the generation of infinite one-dimensional macrocycle-based structures through compensatory coordinative bonds, hydrogen bonding, and π-π stacking interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylamino-containing compounds are influenced by their molecular structure. The solubility of these compounds varies depending on the substituents and the solvent used. For instance, certain diorganotin bromides with dimethylamino groups are highly soluble in polar solvents and exhibit different solubility behavior in apolar solvents . The conductance and spectral data of these compounds provide insights into their non-electrolytic nature and the geometry of their metal complexes . The antimicrobial activity of these compounds and their metal complexes has also been studied, showing significant activity comparable to standard drugs .

Scientific Research Applications

  • Specific Scientific Field : Organic Electronics, specifically Organic Light-Emitting Diodes (OLEDs) .
  • Summary of the Application : “2-(Dimethylamino)isonicotinonitrile” has been used as a component in the design of a new blue thermally activated delayed fluorescence emitter . This is part of the broader field of OLEDs, which are leading technologies for full-color display panels and eco-friendly lighting sources .
  • Methods of Application or Experimental Procedures : The emitter based on “2-(Dimethylamino)isonicotinonitrile” was incorporated into organic light-emitting diodes . These devices utilize both singlet and triplet excitons for electroluminescence through efficient up-conversion from non-radiative triplet to radiative singlet excited states .
  • Results or Outcomes : The OLEDs that employed the isonicotinonitrile-based emitter exhibited bright blue electroluminescence emission with a maximum EL quantum efficiency of 12.8% .

Safety And Hazards

2-(Dimethylamino)isonicotinonitrile is classified as having acute toxicity (oral, Category 4) and can cause skin corrosion/irritation (Category 2) .

properties

IUPAC Name

2-(dimethylamino)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11(2)8-5-7(6-9)3-4-10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTZNZISOYDPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40521845
Record name 2-(Dimethylamino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)isonicotinonitrile

CAS RN

80882-52-6
Record name 2-(Dimethylamino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)pyridine-4-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 10 g. (72 mmoles) of 2-chloroisonicotinonitrile, 30 ml. of tetrahydrofuran, 100 ml. of toluene and 20 ml. (0.3 mole) of dimethylamine was placed in a steel bomb and heated at 190° C. for 4 hours. The bomb was cooled and the mixture removed and filtered. The residue, remaining after the filtrate was concentrated, was dissolved in water, which was subsequently extracted with ether (3×40 ml.). The combined extracts were dried and concentrated to the crude product. Recrystallization from petroleum ether gave 7.4 g. (69%) of the pure product, m.p. 63°-66° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SH Watterson, P Chen, Y Zhao, HH Gu… - Journal of medicinal …, 2007 - ACS Publications
Inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides, catalyzes the irreversible nicotinamide-adenine dinucleotide …
Number of citations: 61 pubs.acs.org

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